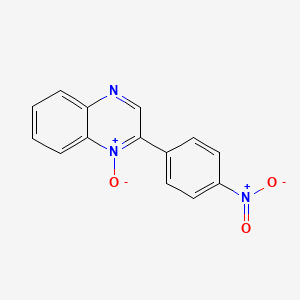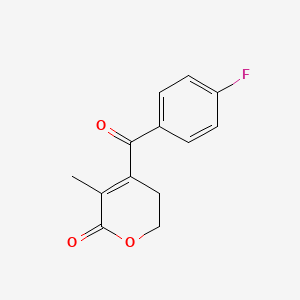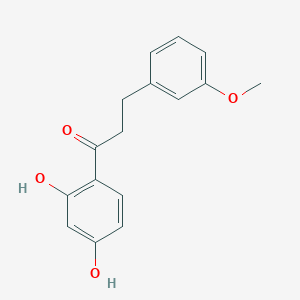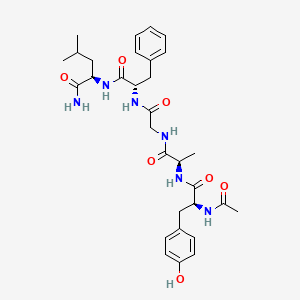![molecular formula C22H18N4O2S B14193349 n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea CAS No. 832694-60-7](/img/structure/B14193349.png)
n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: This step might involve nitration followed by reduction or direct amination.
Coupling with acetylphenyl isocyanate: The final step could involve the reaction of the aminothienopyridine derivative with 3-acetylphenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action for n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea: can be compared with other urea derivatives, such as:
Uniqueness
The uniqueness of n-(3-Acetylphenyl)-n’-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea lies in its specific structural features, such as the thienopyridine core and the acetylphenyl group. These features might confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
832694-60-7 |
|---|---|
Fórmula molecular |
C22H18N4O2S |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1-(3-acetylphenyl)-3-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H18N4O2S/c1-13(27)15-3-2-4-17(11-15)26-22(28)25-16-7-5-14(6-8-16)18-12-29-19-9-10-24-21(23)20(18)19/h2-12H,1H3,(H2,23,24)(H2,25,26,28) |
Clave InChI |
AJDXRYWTZPNLGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)




methanone](/img/structure/B14193307.png)



![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
